molecular formula C8H15BrO2 B008926 Tert-butyl 4-bromobutanoate CAS No. 110611-91-1

Tert-butyl 4-bromobutanoate

Cat. No. B008926
M. Wt: 223.11 g/mol
InChI Key: HJEZRYIJNHAIGY-UHFFFAOYSA-N
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Patent
US06492550B2

Procedure details

4-Bromobutanoic acid (8 g, 47.9 mmol) and iso-butene (60 ml) were reacted by the same procedure as described in Example 1 for the preparation of tert-butyl 6-bromohexanoate to give the title material (5.7 g, 54%) as a colorless liquid (b.p. 62-64° C./10 mmHg).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].BrCCCCCC(O[C:17]([CH3:20])([CH3:19])[CH3:18])=O>C=C(C)C>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([O:7][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:6]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrCCCC(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.